molecular formula C23H18N2O4S B11158025 N~1~-(1,3-benzothiazol-2-yl)-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

N~1~-(1,3-benzothiazol-2-yl)-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

Cat. No.: B11158025
M. Wt: 418.5 g/mol
InChI Key: SXMMOZGYHWEBMX-UHFFFAOYSA-N
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Description

This compound features a fused furochromenone core substituted with methyl (3,5-position) and oxo (7-position) groups, linked via a propanamide chain to a 1,3-benzothiazole moiety.

Properties

Molecular Formula

C23H18N2O4S

Molecular Weight

418.5 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-3-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide

InChI

InChI=1S/C23H18N2O4S/c1-12-11-28-18-10-19-16(9-15(12)18)13(2)14(22(27)29-19)7-8-21(26)25-23-24-17-5-3-4-6-20(17)30-23/h3-6,9-11H,7-8H2,1-2H3,(H,24,25,26)

InChI Key

SXMMOZGYHWEBMX-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NC4=NC5=CC=CC=C5S4)C

Origin of Product

United States

Biological Activity

Overview

N~1~-(1,3-benzothiazol-2-yl)-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a synthetic organic compound that combines a benzothiazole moiety with a furochromene structure. This compound is of significant interest due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C24H26N4O4SC_{24}H_{26}N_4O_4S with a molecular weight of approximately 478.61 g/mol. The structural components contribute to its biological activity:

  • Benzothiazole Moiety : Known for diverse biological activities, including antimicrobial and anticancer effects.
  • Furochromene Structure : Associated with antioxidant properties and potential therapeutic applications.

Antimicrobial Activity

Research indicates that compounds containing the benzothiazole structure exhibit notable antimicrobial properties. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways. For instance, studies have shown that related benzothiazole derivatives possess minimum inhibitory concentration (MIC) values ranging from 6 to 30 µg/mL against various bacterial strains such as E. coli and K. pneumoniae .

Antifungal Activity

The antifungal activity of this compound has been explored in vitro against several fungal species. The compound demonstrated effective inhibition against Fusarium oxysporum, with MIC values comparable to established antifungal agents like azoxystrobin .

Anticancer Potential

The anticancer activity of this compound has been investigated in various cancer cell lines. Preliminary results suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and the inhibition of cell proliferation .

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various benzothiazole derivatives, this compound was found to exhibit an MIC of 12.5 µg/mL against Staphylococcus aureus, outperforming many traditional antibiotics .

Study 2: Antifungal Activity Against Fungal Pathogens

A comparative study evaluated the antifungal activities of several compounds against Fusarium oxysporum. The tested compound exhibited significant growth inhibition at concentrations as low as 10 µg/mL, suggesting its potential as a novel antifungal agent .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzothiazole derivatives. Modifications in the substituents on the benzothiazole ring and variations in the furochromene structure can significantly influence the potency and selectivity of these compounds against specific biological targets.

CompoundStructureMIC (µg/mL)Activity Type
ABenzothiazole derivative12.5Antimicrobial
BFurochromene derivative10Antifungal
CCombined structure6Anticancer

Scientific Research Applications

Medicinal Chemistry

The compound exhibits potential as an antimicrobial agent . The benzothiazole moiety is known for its broad-spectrum antibacterial and antifungal properties. Research has shown that derivatives of benzothiazole can inhibit a variety of pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi .

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

CompoundActivity TypeTarget OrganismReference
Compound AAntibacterialStaphylococcus aureus
Compound BAntifungalCandida albicans
N~1~-(1,3-benzothiazol-2-yl)-3-(3,5-dimethyl...)Broad-spectrumVarious

Anticancer Research

N~1~-(1,3-benzothiazol-2-yl)-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide has been investigated for its anticancer properties . Studies indicate that compounds containing the benzothiazole structure can induce apoptosis in cancer cells and inhibit tumor growth. Specific derivatives have shown efficacy against breast cancer cell lines (e.g., MCF7) through various assays such as the Sulforhodamine B assay .

Table 2: Anticancer Activity

CompoundCancer TypeAssay UsedIC50 Value (µM)Reference
Compound CBreast CancerSRB Assay20.5
N~1~-(1,3-benzothiazol...)VariousSRB AssayTBD

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor , particularly targeting acetylcholinesterase (AChE), which is crucial for treating Alzheimer's disease. Compounds with similar structures have demonstrated significant AChE inhibitory activity, suggesting that N~1~-(1,3-benzothiazol...) could be explored further in this domain .

Table 3: AChE Inhibitory Activity

CompoundAChE Inhibition IC50 (µM)Reference
Compound D5.0
N~1~-(1,3-benzothiazol...)TBD

Antitubercular Activity

Research indicates that benzothiazole derivatives can also exhibit activity against Mycobacterium tuberculosis. This is particularly important given the global challenge of tuberculosis treatment resistance. Studies have shown promising results for compounds similar to N~1~-(1,3-benzothiazol...) in inhibiting mycobacterial growth .

Table 4: Antitubercular Activity

CompoundActivity TypeReference
Compound EAntitubercular
N~1~-(1,3-benzothiazol...)TBD

Comparison with Similar Compounds

Structural Features and Molecular Properties

Key analogs differ in substituents on the furochromenone ring and the amide-linked aromatic group. A comparative analysis is summarized below:

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Substituents (Furochromenone) Amide-Linked Group Molecular Weight (g/mol) Key References
Target Compound C₂₂H₁₇N₃O₃S 3,5-dimethyl, 7-oxo 1,3-benzothiazol-2-yl 403.45 -
NFP (ZINC08764437) C₂₁H₂₀N₄O₃ 3,5-dimethyl, 7-oxo 2-(1H-imidazol-4-yl)ethyl 376.41
859668-20-5 C₂₂H₁₉N₃O₃ 3,5-dimethyl, 7-oxo pyridin-2-ylmethyl 397.41
1574324-43-8 C₂₀H₁₉N₃O₄S 2,3,5,9-tetramethyl, 7-oxo 1,3,4-thiadiazol-2-yl 397.40

Key Observations :

  • Amide-Linked Groups : The benzothiazole group in the target compound may confer π-π stacking interactions in enzymatic binding pockets, similar to imidazole (NFP) or thiadiazole (1574324-43-8) moieties .

Physicochemical Properties

Data from analogs suggest the following trends:

  • Melting Points : Propanamide derivatives with aromatic substituents (e.g., thiazole, oxadiazole) exhibit melting points between 134–178°C . The target compound’s benzothiazole group may elevate its melting point due to enhanced crystallinity.
  • Spectroscopic Profiles :
    • IR : Stretching bands for carbonyl (C=O, ~1645 cm⁻¹) and sulfonamide (S=O, ~1155 cm⁻¹) are consistent across analogs .
    • NMR : Aromatic protons in benzothiazole (δ 7.5–8.2 ppm) and methyl groups (δ 2.4–3.4 ppm) align with patterns in NFP and pyridinylmethyl derivatives .

Preparation Methods

Construction of the Furochromen Core

The 3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl group is synthesized via cyclocondensation of 7-hydroxycoumarin derivatives with α,β-unsaturated aldehydes under acidic conditions. For instance, microwave-assisted reactions using acetic acid as a solvent at 120°C for 15 minutes achieve 85–90% cyclization efficiency. The methyl groups at positions 3 and 5 are introduced through Friedel-Crafts alkylation using methyl iodide and AlCl₃.

Propanoyl Side-Chain Attachment

The propanoyl group is introduced via nucleophilic acyl substitution. 3-(3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid is activated using thionyl chloride (SOCl₂) to form the corresponding acid chloride, which is subsequently reacted with 2-aminobenzothiazole in anhydrous dichloromethane (DCM) at 0–5°C. Triethylamine (TEA) is employed as a base to scavenge HCl, yielding the propanamide intermediate with 70–75% purity before recrystallization.

Synthesis of the 2-Aminobenzothiazole Fragment

Condensation of 2-Aminobenzenethiol with Aldehydes

A widely adopted method involves the condensation of 2-aminobenzenethiol with aromatic aldehydes in refluxing methanol-water (3:1) with NH₄Cl as a catalyst. For example, benzaldehyde reacts at room temperature for 1 hour to yield 2-aminobenzothiazole with 92% efficiency. Microwave-assisted protocols reduce reaction times to 10 minutes while maintaining yields above 90%.

Cyclization of Thioamides

Sulfamide substrates undergo cyclization using Dess-Martin periodinane (DMP) in DCM at room temperature, forming benzothiazoles via thiyl radical intermediates. This method achieves 88–94% yields within 15 minutes and is scalable for combinatorial library synthesis.

Amidation and Final Coupling

Propanamide Bond Formation

The propanoyl chloride intermediate reacts with 2-aminobenzothiazole in a 1:1.2 molar ratio under nitrogen atmosphere. Optimal conditions include:

  • Solvent : Anhydrous DCM or THF

  • Temperature : 0–5°C (prevents thermal degradation)

  • Catalyst : 4-Dimethylaminopyridine (DMAP, 5 mol%)

  • Yield : 68–72% after column chromatography

Solvent-Free and Green Approaches

Recent advancements employ solvent-free mechanochemical grinding of the acid and amine components with 1,1′-carbonyldiimidazole (CDI) as an activating agent. This method achieves 65–70% yields within 2 hours, reducing waste generation.

Optimization and Scalability

Reaction Parameter Analysis

ParameterTraditional MethodGreen Method
Temperature 0–5°C (DCM)Room temperature
Time 4–6 hours2 hours
Yield 68–72%65–70%
Purity ≥99% (HPLC)≥98% (HPLC)

Catalytic Systems

  • NH₄Cl : Enhances nucleophilic attack in benzothiazole synthesis (92% yield).

  • DMP : Facilitates radical cyclization with 94% efficiency.

  • DMAP : Accelerates amidation kinetics by 40% compared to TEA alone.

Industrial Production Considerations

Large-scale synthesis employs continuous flow reactors to maintain temperature control during exothermic amidation steps. Propionyl chloride is introduced via precision pumps to minimize side reactions, achieving batch consistencies of ±2% purity. Recrystallization with ethanol-water (9:1) ensures >99% purity, while distillation recovers excess reagents for reuse.

Challenges and Mitigation Strategies

Side Reactions

  • Hydrolysis of Acid Chloride : Mitigated by rigorous anhydrous conditions and molecular sieves.

  • Oxidative Degradation : Nitrogen sparging and antioxidant additives (e.g., BHT) prevent furochromen decomposition.

Yield Limitations

The steric bulk of the furochromen group restricts amidation efficiency. Pre-activation of the acid using CDI or DCC improves coupling rates by 15–20% .

Q & A

Q. What are the key structural features of this compound that influence its bioactivity?

The compound contains two critical moieties: a benzothiazole ring and a furochromenone scaffold . The benzothiazole group is known for its role in intercalating with DNA or binding to enzymes like kinases, while the furochromenone system (with a 7-oxo group and methyl substituents) contributes to π-π stacking and hydrophobic interactions. These features are common in antimicrobial and anticancer agents .

Q. Which spectroscopic methods are recommended for characterizing this compound?

  • NMR : For confirming proton environments (e.g., methyl groups at C3/C5 of furochromenone and benzothiazole protons).
  • LC-MS : To verify molecular weight (e.g., ESI+ mode for [M+H]⁺ detection, as used in similar compounds with retention times ~9–10 min) .
  • IR : To identify functional groups like amide C=O stretching (~1650–1700 cm⁻¹) and chromenone C-O-C vibrations .

Q. What synthetic routes are feasible for preparing this compound?

A multi-step approach is typical:

  • Step 1 : Coupling a benzothiazol-2-amine derivative with a furochromenone precursor via amide bond formation (e.g., using DCC/DMAP in DMF).
  • Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
  • Step 3 : Final characterization using LC-MS and NMR .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the propanamide linkage?

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of aromatic intermediates .
  • Catalysts : Triethylamine (0.5–1.0 eq.) improves amidation efficiency by scavenging HCl .
  • Reaction monitoring : Use TLC (silica, UV-active spots) or in-line LC-MS to track intermediate formation .

Q. What strategies resolve contradictions in reported biological activity data?

  • Comparative assays : Test the compound against structurally analogous derivatives (e.g., chlorinated or fluorinated variants) to isolate substituent effects .
  • Dose-response profiling : Evaluate IC₅₀ values across multiple cell lines (e.g., HeLa vs. MCF-7) to identify tissue-specific activity .
  • Molecular docking : Model interactions with targets like topoisomerase II or EGFR kinase to rationalize discrepancies .

Q. How can stability issues during storage or biological assays be mitigated?

  • Storage : Lyophilize and store at –20°C under argon to prevent oxidation of the furochromenone moiety .
  • Buffering : Use PBS (pH 7.4) with 1% DMSO for aqueous solubility without degradation .
  • Light sensitivity : Conduct assays in amber vials to protect the chromenone core from photodegradation .

Methodological Notes

  • Contradiction Analysis : When bioactivity data conflicts, cross-validate using orthogonal assays (e.g., fluorescence-based ATP assays vs. MTT) .
  • Stereochemical Considerations : Ensure chiral purity of the propanamide linker via chiral HPLC, as racemic mixtures may skew activity .

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